2,3,6,7-Tetramethylquinoxaline

Photochemistry Triplet State Dynamics Laser Flash Photolysis

2,3,6,7-Tetramethylquinoxaline (TMQ) is a fully methylated quinoxaline with a 29% lower quenching rate constant (k_q) with fumaronitrile than its 2,3-dimethyl analog. This differential kinetics is essential for fine-tuning photoredox catalytic cycles. It is also the required precursor for diquaternary salts with exceptionally stable radical cation intermediates, enabling systematic structure-property studies in electrochemistry. Choose TMQ over less-substituted analogs for precise, application-critical performance.

Molecular Formula C12H14N2
Molecular Weight 186.25 g/mol
CAS No. 6957-19-3
Cat. No. B187990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,6,7-Tetramethylquinoxaline
CAS6957-19-3
Molecular FormulaC12H14N2
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N=C2C=C1C)C)C
InChIInChI=1S/C12H14N2/c1-7-5-11-12(6-8(7)2)14-10(4)9(3)13-11/h5-6H,1-4H3
InChIKeyMRHHHYZFDDQAQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,6,7-Tetramethylquinoxaline (CAS 6957-19-3) for Research & Industrial Procurement: Core Specifications and Chemical Identity


2,3,6,7-Tetramethylquinoxaline (CAS 6957-19-3) is a methyl-substituted quinoxaline derivative with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol [1]. Characterized by four methyl groups at the 2, 3, 6, and 7 positions, this compound exhibits distinct physicochemical properties including a boiling point of approximately 301.7 °C at 760 mmHg and a calculated density of 1.063 g/cm³ . As a symmetrical, fully methylated quinoxaline, it serves as a valuable intermediate in organic synthesis, a precursor for advanced materials, and a model compound in photophysical and electrochemical studies [2].

Why 2,3,6,7-Tetramethylquinoxaline Cannot Be Interchanged with Other Quinoxaline Analogs: Critical Differentiation for Sourcing


The substitution pattern on the quinoxaline core profoundly influences electronic properties, photophysical behavior, and redox characteristics, making simple analog substitution a significant scientific risk [1]. For instance, the presence of four methyl groups in 2,3,6,7-tetramethylquinoxaline (TMQ) versus two in 2,3-dimethylquinoxaline (DMQ) alters triplet excited state dynamics and quenching rate constants with electron-poor alkenes [2]. Furthermore, methylation at the 6 and 7 positions modifies electrochemical behavior compared to unsubstituted or differently substituted quinoxalines, as evidenced in redox studies of diquaternary salts [3]. This structural specificity directly impacts performance in applications ranging from photochemical sensitizers to redox-active materials, necessitating precise compound selection rather than generic in-class substitution.

Quantitative Comparative Performance Data: 2,3,6,7-Tetramethylquinoxaline vs. Analogs in Photochemistry and Electrochemistry


Triplet State Self-Quenching Rate Constant: TMQ vs. DMQ in Acetonitrile

In a direct head-to-head comparison using time-resolved laser flash photolysis at 266 nm, 2,3,6,7-tetramethylquinoxaline (TMQ) exhibits a distinct self-quenching rate constant (k_sq) relative to its dimethyl analog 2,3-dimethylquinoxaline (DMQ) [1]. While absolute k_sq values are not reported in the abstract, the study explicitly demonstrates differential quenching behavior with a series of electron-poor alkenes, with TMQ showing consistently lower quenching rate constants (k_q) compared to DMQ, as detailed in a separate evidence item below. This difference underscores the impact of the additional methyl groups at the 6 and 7 positions on triplet excited state properties.

Photochemistry Triplet State Dynamics Laser Flash Photolysis

Triplet State Quenching by Electron-Poor Alkenes: Comparative k_q Values for TMQ and DMQ

In the same study, the quenching rate constants (k_q) of the excited triplet states of TMQ and DMQ by a series of electron-poor alkenes were quantified [1]. For fumaronitrile (FN), the k_q for TMQ is 1.77 × 10^9 M^-1 s^-1, while for DMQ it is 2.50 × 10^9 M^-1 s^-1—a 29% lower rate constant for the tetramethyl derivative. For crotononitrile (CrN), the k_q values are 1.20 × 10^5 M^-1 s^-1 for TMQ and 1.70 × 10^5 M^-1 s^-1 for DMQ, a 29% lower rate. The slope of log k_q versus free energy change (ΔG_ct) in the endergonic region also differs: -2.69 eV^-1 for TMQ versus -2.75 eV^-1 for DMQ, indicating a different partial charge transfer process [1].

Photochemistry Excited State Quenching Charge Transfer

Electrochemical Behavior: TMQ in Diquaternary Salt Redox Systems vs. Unsubstituted and Dimethyl Quinoxalines

In an electrochemical and spectroscopic characterization study, diquaternary salts of 2,3,6,7-tetramethylquinoxaline (TMQ) were synthesized and compared with those of quinoxaline, 2,3-dimethylquinoxaline, and 6,7-dimethylquinoxaline [1]. Cyclic voltammetry revealed that these systems undergo two reversible one-electron reductions with an extraordinarily stable radical cation intermediate (lgK_c12). The redox potentials for the TMQ-derived diquaternary salt are less negative than those of 4,4′-bipyridinium systems but also less positive compared to N,N′-dialkylphenazinium compounds [1]. The study confirms that methylation at the 2,3,6,7 positions alters the LUMO energy and redox behavior relative to less substituted analogs [2].

Electrochemistry Redox Systems Radical Cations

Generation Efficiency in Strecker Reaction Model Systems: TMQ vs. Tetramethylpyrazine

In a study investigating the cyclocondensation of 2,3-butanedione with amino acids, replacing glycine with its corresponding salts promoted significantly the generation of 2,3,6,7-tetramethylquinoxaline (TMQ) relative to tetramethylpyrazine, the indicator compound for the Strecker reaction [1]. Isotope labeling studies traced the origin of TMQ to the formation of 4,5-dimethyl-1,2-benzoquinone [1]. While quantitative yield data for TMQ vs. tetramethylpyrazine are not provided in the abstract, the study establishes TMQ as a key marker compound for specific reaction pathways under pyrolytic conditions.

Analytical Chemistry Food Chemistry Maillard Reaction

Optimal Use Cases for 2,3,6,7-Tetramethylquinoxaline Based on Quantitative Differentiation


Photochemical Sensitizer Development Requiring Tuned Triplet State Reactivity

Researchers designing photoinduced electron transfer systems should select 2,3,6,7-tetramethylquinoxaline over its 2,3-dimethyl analog when a lower quenching rate constant with electron-poor alkenes is desired. The 29% reduction in k_q with fumaronitrile (1.77 × 10^9 M^-1 s^-1 vs. 2.50 × 10^9 M^-1 s^-1 for DMQ) provides a measurable adjustment in reactivity [1]. This differential kinetics enables fine-tuning of photoredox catalytic cycles where precise control over electron transfer rates is critical.

Electrochemical Studies of Redox-Active Quinoxalinium Salts

For electrochemists investigating the relationship between substitution pattern and redox behavior in quinoxalinium systems, 2,3,6,7-tetramethylquinoxaline is the appropriate precursor for synthesizing diquaternary salts that exhibit two reversible one-electron reductions with exceptionally stable radical cation intermediates [2]. The fully methylated framework yields redox potentials distinct from those of mono- or di-substituted quinoxaline analogs, enabling systematic structure-property studies [3].

Mechanistic Probing of Maillard Reaction Pathways

In food chemistry and analytical laboratories studying the Maillard reaction, 2,3,6,7-tetramethylquinoxaline serves as a diagnostic marker compound for pathways involving the cyclocondensation of 2,3-butanedione [4]. Its preferential generation under pyrolytic conditions with glycine salts makes it a valuable internal standard or tracer for distinguishing between competing Strecker and non-Strecker reaction mechanisms [4].

Synthesis of Functionalized Quinoxaline Derivatives for Materials Science

As a fully methylated quinoxaline building block, 2,3,6,7-tetramethylquinoxaline offers a hydrophobic, electron-rich core for constructing π-extended materials. Its calculated LogP of approximately 2.7 and topological polar surface area of 25.8 Ų provide a distinct lipophilicity profile compared to less substituted analogs, influencing solubility and aggregation behavior in organic electronic devices. The compound's well-defined boiling point (301.7 °C) and density (1.063 g/cm³) also facilitate reproducible processing conditions.

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